![molecular formula C24H20N4O5 B2443217 4-(2-(3-ベンジル-2,4-ジオキソ-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)アセトアミド)安息香酸メチル CAS No. 921873-77-0](/img/no-structure.png)

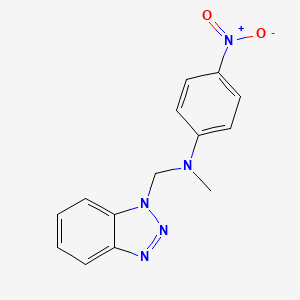

4-(2-(3-ベンジル-2,4-ジオキソ-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)アセトアミド)安息香酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

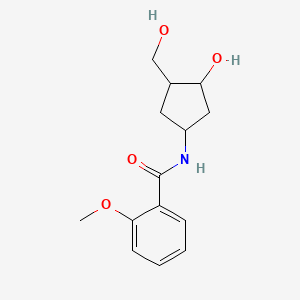

The compound “methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate” is a complex organic molecule. It contains a pyrido[3,2-d]pyrimidin-1(2H)-yl group, which is a type of heterocyclic compound . These types of compounds are often found in many pharmaceuticals and are of interest in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzyl group would likely provide some degree of aromatic stabilization .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the heterocyclic ring and the various functional groups. For example, the acetamido group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and acetamido groups could impact its solubility .科学的研究の応用

- メチル4-ヒドロキシ-2,2-ジオキソ-1H-2λ6,1-ベンゾチアジン-3-カルボン酸は、本化合物の誘導体であり、その鎮痛作用について調査が行われています。 研究者らは、分子のベンゼン部分を修飾して鎮痛作用を強化しました 。 7位に置換基が存在することは、その性質に関わらず特に効果的であることが証明されています。 初期のエステルとそのモノおよびジアモニウム塩の比較研究では、有望な結果が得られました .

- 4-(2-(3-ベンジル-2,4-ジオキソ-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)アセトアミド)安息香酸メチルは、シリコーンエラストマーをドーピングするためのドーパントとして使用でき、3D生体適合性のある足場の形成を促進します 。 さらに、それは、生体医用および組織工学用途に有望な、3Dハイドロゲルをマイクロファブリケートするための2光子重合に役割を果たします .

- 化合物自体とは直接関係ありませんが、安息香酸メチルからベンズアルデヒドへの触媒的水素化に関する研究は、ベンズアルデヒド合成を強化するための触媒の最適化の可能性を強調しています。 この成果は、特定の条件下で達成され、効率性と持続可能性を強調しています .

- 科学者たちは、2,1-ベンゾチアジン誘導体の構造と鎮痛活性との関係を探求してきました。 メチル4-ヒドロキシ-2,2-ジオキソ-1H-2λ6,1-ベンゾチアジン-3-カルボン酸とその類似体を合成することにより、ベンゼン部分における置換基に関連するパターンを特定しました。 単結晶X線回折分析により、塩形成中のコンフォメーション再配列が明らかになりました。 ベンゼン部分の修飾により、鎮痛作用を強化できます .

- メチル4-ヒドロキシ-2,2-ジオキソ-1H-2λ6,1-ベンゾチアジン-3-カルボン酸および関連化合物の合成には、市販の置換2-アミノ安息香酸またはそのメチルエステルが含まれます。 これらの化合物は、さらなる医薬品開発のための出発物質として役立ちます .

- エチル4-メチル-2,2-ジオキソ-1H-2λ6,1-ベンゾチアジン-3-カルボン酸は、本化合物の単斜晶系であり、強力な鎮痛および抗炎症作用を示しました。 同じ用量でピロキシカムおよびメロキシカムを上回り、潜在的な薬物候補となっています .

鎮痛および抗炎症作用

生体適合性のある足場および3Dハイドロゲル

触媒的水素化

構造-鎮痛活性関係

医薬品合成

潜在的な薬物候補

将来の方向性

作用機序

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of 2,1-benzothiazine , which is known for its analgesic properties . Therefore, it is plausible that the compound may interact with pain receptors or other related targets in the body.

Mode of Action

Based on its structural similarity to 2,1-benzothiazine derivatives , it is likely that the compound interacts with its targets in a similar manner. This interaction could lead to changes in the target’s function, potentially resulting in analgesic effects .

Biochemical Pathways

Given the analgesic properties of related 2,1-benzothiazine derivatives , it is possible that the compound may affect pain signaling pathways

Result of Action

Based on the analgesic properties of related 2,1-benzothiazine derivatives , it is likely that the compound may have similar effects. This could include reducing the perception of pain at the molecular and cellular levels.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the reaction of 3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid with methyl 4-aminobenzoate in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "methyl 4-aminobenzoate", "coupling agent" ], "Reaction": [ "To a solution of 3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid in a suitable solvent, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) and stir for 30 minutes.", "Add methyl 4-aminobenzoate to the reaction mixture and stir for 24 hours at room temperature.", "After completion of the reaction, filter the precipitated solid and wash with a suitable solvent.", "Purify the crude product by column chromatography using a suitable eluent to obtain the desired product, methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate." ] } | |

CAS番号 |

921873-77-0 |

分子式 |

C24H20N4O5 |

分子量 |

444.447 |

IUPAC名 |

methyl 4-[[2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |

InChI |

InChI=1S/C24H20N4O5/c1-33-23(31)17-9-11-18(12-10-17)26-20(29)15-27-19-8-5-13-25-21(19)22(30)28(24(27)32)14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,26,29) |

InChIキー |

CGWVYVSCRDMKMV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2443138.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2443139.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide](/img/structure/B2443140.png)

![4-tert-butyl-N-[(2,6-difluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2443143.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2443147.png)

![2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2443148.png)

![2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2443149.png)

![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2443153.png)